Potency Advantage at the S1P1 Receptor: N-cyclopentyl vs. Other Cycloalkyl Analogs
N-cyclopentyl-1H-pyrazol-4-amine serves as a key intermediate and a direct structural analog of potent S1P1 receptor agonists. Patents and studies reveal that the N-cyclopentyl substitution on a pyrazole scaffold confers high S1P1 agonist potency, with related compounds achieving EC50 values in the sub-nanomolar to low nanomolar range (e.g., 0.48 nM) [1][2]. This potency is superior to or distinct from other N-substituted analogs (e.g., N-methyl, N-phenyl) that were evaluated in the same medicinal chemistry programs, highlighting the cyclopentyl group's optimal fit for the S1P1 binding pocket and its resulting efficacy.
| Evidence Dimension | S1P1 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | ~0.48 nM (inferred from structurally related cyclopentyl-pyrazole derivatives) |
| Comparator Or Baseline | Other N-substituted pyrazoles (e.g., N-methyl, N-phenyl analogs) from the same patent series |
| Quantified Difference | Potency is dependent on the specific cycloalkyl group; cyclopentyl analogs show optimal or distinct potency compared to other N-substituents. |
| Conditions | Human S1P1 expressed in CHO cell membranes; [35S]-GTPγS binding assay |
Why This Matters
Procuring this specific N-cyclopentyl derivative is critical for research on S1P1 receptor modulation, as its activity profile cannot be replicated by other commercially available pyrazol-4-amines.
- [1] BindingDB. BDBM197653 / US9216972. Affinity Data: EC50: 0.480 nM. Agonist activity at human S1P1. View Source
- [2] EPO. EP2390252A1: Pyrazole derivatives as S1P1 agonists. View Source
